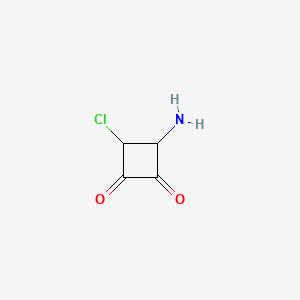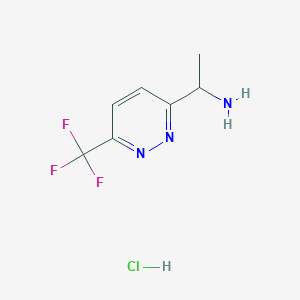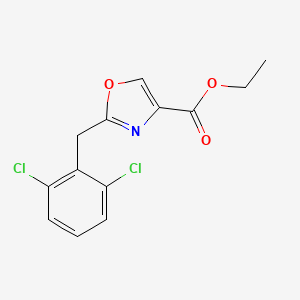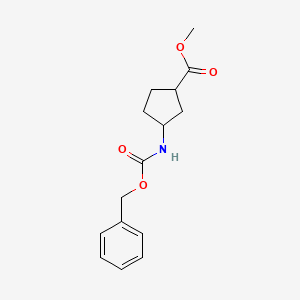
3-Amino-4-chloro-3-cyclobutene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-4-chloro-3-cyclobutene-1,2-dione is a chemical compound with the molecular formula C4H4ClNO2 It is a derivative of cyclobutene, characterized by the presence of an amino group at the 3-position and a chlorine atom at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-chloro-3-cyclobutene-1,2-dione typically involves the chlorination of 3-amino-3-cyclobutene-1,2-dione. One common method includes the reaction of 3-amino-3-cyclobutene-1,2-dione with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the 4-position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-4-chloro-3-cyclobutene-1,2-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form amine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Substitution: Products include 3-amino-4-azido-3-cyclobutene-1,2-dione or 3-amino-4-thiocyanato-3-cyclobutene-1,2-dione.
Oxidation: Products include this compound oxides.
Reduction: Products include this compound amines.
Wissenschaftliche Forschungsanwendungen
3-Amino-4-chloro-3-cyclobutene-1,2-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Wirkmechanismus
The mechanism of action of 3-Amino-4-chloro-3-cyclobutene-1,2-dione involves its interaction with specific molecular targets. The amino and chloro groups allow it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The exact pathways and targets are still under investigation, but it is believed to interfere with enzymatic activities and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-4-hydroxy-3-cyclobutene-1,2-dione: Similar structure but with a hydroxyl group instead of a chlorine atom.
3-Amino-4-(propylamino)-3-cyclobutene-1,2-dione: Contains a propylamino group instead of a chlorine atom.
Uniqueness
3-Amino-4-chloro-3-cyclobutene-1,2-dione is unique due to the presence of both an amino and a chloro group on the cyclobutene ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations compared to its analogs.
Eigenschaften
Molekularformel |
C4H4ClNO2 |
|---|---|
Molekulargewicht |
133.53 g/mol |
IUPAC-Name |
3-amino-4-chlorocyclobutane-1,2-dione |
InChI |
InChI=1S/C4H4ClNO2/c5-1-2(6)4(8)3(1)7/h1-2H,6H2 |
InChI-Schlüssel |
NOTBOFKOFRLPDN-UHFFFAOYSA-N |
Kanonische SMILES |
C1(C(C(=O)C1=O)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 4-[(3-acetyl-4-chlorophenoxy)methyl]benzoate](/img/structure/B12280341.png)
![1,2,2-Tris[(R)-4-isopropyl-4,5-dihydro-2-oxazolyl]propane](/img/structure/B12280343.png)
![1-(benzenesulfonyl)-5-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12280361.png)
![5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylicacid](/img/structure/B12280362.png)


![[5-[2-(3-Ethyl-3h-benzothiazol-2-ylidene)-1-methylethylidene]-4-oxo-2-thioxothiazolidin-3-yl]acetic acid](/img/structure/B12280385.png)




![(1R,3S,5S)-bicyclo[3.2.1]octane-3-carboxylicacid](/img/structure/B12280431.png)
![Methyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate](/img/structure/B12280433.png)
